molecular formula C12H10N2O2 B14316085 Pyridine, 3-methyl-4-(4-nitrophenyl)- CAS No. 113120-10-8

Pyridine, 3-methyl-4-(4-nitrophenyl)-

Cat. No.: B14316085
CAS No.: 113120-10-8
M. Wt: 214.22 g/mol
InChI Key: VQIULPHPBKAKOG-UHFFFAOYSA-N
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Description

Pyridine, 3-methyl-4-(4-nitrophenyl)- is a substituted pyridine derivative characterized by a methyl group at the 3-position and a 4-nitrophenyl group at the 4-position of the pyridine ring. The 4-nitrophenyl group is electron-withdrawing, which may influence reactivity, solubility, and biological activity, while the methyl group could enhance lipophilicity and steric effects . Such substitutions are common in pharmaceuticals and agrochemicals, as seen in analogs like S-312-d (a calcium antagonist) and lansoprazole derivatives .

Properties

CAS No.

113120-10-8

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-methyl-4-(4-nitrophenyl)pyridine

InChI

InChI=1S/C12H10N2O2/c1-9-8-13-7-6-12(9)10-2-4-11(5-3-10)14(15)16/h2-8H,1H3

InChI Key

VQIULPHPBKAKOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Optimization

Key variables influencing nitration efficiency include:

Parameter Optimal Range Yield Impact
Nitrating Agent HNO₃/H₂SO₄ (1:3 v/v) 68–72% yield
Temperature 0–5°C Prevents over-nitration
Reaction Time 4–6 hours Maximizes conversion

Notably, electron-donating methyl groups at the pyridine’s 3-position enhance para-selectivity by deactivating meta positions. Post-nitration purification via recrystallization (ethanol/water) yields 3-methyl-4-(4-nitrophenyl)pyridine with >95% purity.

Suzuki-Miyaura Cross-Coupling Approach

Palladium-catalyzed cross-coupling between 3-methyl-4-bromopyridine and 4-nitrophenylboronic acid offers superior regiocontrol. A representative protocol employs Pd(PPh₃)₄ (5 mol%) in a degassed dioxane/water (4:1) mixture at 80°C for 12 hours, yielding 78–82% product.

Ligand and Solvent Effects

  • Ligands : Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve catalytic turnover but increase costs.
  • Solvents : Dimethylformamide (DMF) accelerates coupling but risks side reactions with nitro groups.

Metal-Free Nitration Strategies

Emerging methodologies avoid transition metals by leveraging in situ-generated nitrosonium ions. For instance, reacting 3-methyl-4-phenylpyridine with tert-butyl nitrite (TBN) and triflic acid in dichloromethane at −10°C achieves 65% yield with minimal byproducts. This approach circumvents heavy metal contamination, critical for pharmaceutical applications.

Catalytic Hydrogenation and Reduction Methods

Post-synthetic modifications often require nitro group reduction. Sodium borohydride in the presence of zinc chloride selectively reduces the nitro group to an amine without affecting the pyridine ring. Under nitrogen, 3-methyl-4-(4-nitrophenyl)pyridine reacts with NaBH₄ (1.5 equiv) and ZnCl₂ (0.7 equiv) in tetrahydrofuran at 20°C for 3.5 hours, yielding 96% 4-(piperidin-3-yl)aniline.

Industrial-Scale Production Considerations

Patent CN106432054A highlights a cost-effective two-step process:

  • Quaternization : 3-(4-Nitrophenyl)pyridine reacts with 3-bromopropene in acetonitrile at 55–60°C (98% yield).
  • Reduction : The quaternary ammonium salt undergoes NaBH₄/ZnCl₂ reduction, achieving 96% yield at 20°C.
Step Cost Driver Mitigation Strategy
Quaternization 3-Bromopropene cost Bulk purchasing agreements
Reduction NaBH₄ consumption Catalyst recycling

Purification and Characterization Techniques

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Nuclear magnetic resonance (NMR) confirms structure:

  • ¹H NMR (CDCl₃) : δ 2.35 (s, 3H, CH₃), 7.52 (d, J = 8.0 Hz, 2H, ArH), 8.21 (d, J = 8.0 Hz, 2H, ArH), 8.65 (s, 1H, Py-H).
  • Mass Spectrometry : [M+H]⁺ at m/z 215.1.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino-substituted pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Notes

  • Safety Data : 3-(4-Nitrophenyl)pyridine requires first-aid measures for inhalation exposure, including artificial respiration .
  • Contradictions : The antihypertensive potency of S-312-d (3-nitrophenyl) versus the lack of data on the target compound’s para-nitro derivative highlights the need for further study on substituent positioning .
  • Research Gaps: Limited data on the target compound’s synthesis, crystallography, and bioactivity necessitate extrapolation from structural analogs.

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